Lurasidone metabolite 14326 (hydrochloride)
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Overview
Description
Lurasidone metabolite 14326 (hydrochloride) is a secondary compound derived from the active pharmaceutical ingredient Lurasidone, which is a second-generation (atypical) antipsychotic used primarily for the treatment of schizophrenia and bipolar depression. This metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of Lurasidone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone metabolite 14326 involves complex organic reactions, typically starting from Lurasidone itself. The process may include steps such as hydroxylation, where specific functional groups are introduced or modified. Reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Lurasidone metabolite 14326 is carried out in large-scale reactors under controlled conditions. The process involves the use of advanced chemical engineering techniques to optimize yield and purity. Quality control measures are strictly followed to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Lurasidone metabolite 14326 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, or alkylated derivatives of Lurasidone metabolite 14326, which can be further analyzed for their biological activity and pharmacokinetic properties.
Scientific Research Applications
Lurasidone metabolite 14326 is primarily used in scientific research to understand the metabolism and pharmacokinetics of Lurasidone. It helps researchers study the compound's behavior in the body, its interactions with other drugs, and its potential side effects. Additionally, this metabolite can be used in the development of new therapeutic agents and in the study of neurological disorders.
Mechanism of Action
The exact mechanism of action of Lurasidone metabolite 14326 is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain, similar to Lurasidone. The compound may act on dopamine and serotonin receptors, influencing mood and behavior. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Lurasidone metabolite 14326 is compared with other similar compounds, such as Lurasidone itself and other antipsychotic metabolites. While it shares some pharmacological properties with Lurasidone, it may have distinct advantages in terms of solubility and stability. Other similar compounds include various benzisothiazol derivatives and other second-generation antipsychotics.
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Properties
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22-,24-,25+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWVTUFTGBTDA-GXYKJTJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.